Ent-kauran-17,19-dioic acid

説明

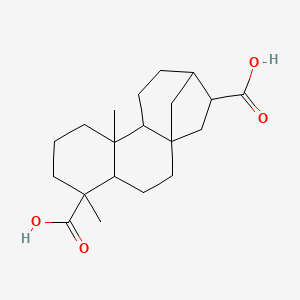

Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .

Synthesis Analysis

The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .Molecular Structure Analysis

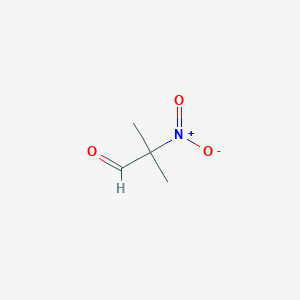

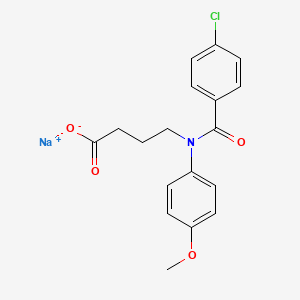

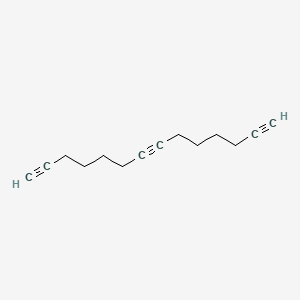

The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .科学的研究の応用

Organic Chemistry

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” is a type of kaurane diterpene. Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons .

- Methods of application or experimental procedures : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . This includes mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .

- Results or outcomes : The use of biotransformations in organic chemistry is widespread, with highlights of interesting applications in the functionalization of natural products .

Pharmacology

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a type of ent-kaurane diterpenoid, which are credited with numerous pharmacological functions . They are widely distributed in plant families including the Annonaceae family .

- Methods of application or experimental procedures : The isolation of these compounds is achieved through bioactivity directed fractionation and isolation of active principles from the pericarp of Annona squamosa .

Biotransformation in Fungi

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” can undergo biotransformation in fungi, leading to the production of more polar derivatives .

- Methods of application or experimental procedures : The biotransformation of the compound with fungi can generate products like ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .

- Results or outcomes : The hydroxyl group inserted in position 16 has the same α-stereochemistry .

Antibacterial Activity

- Summary of the application : “Ent-kauran-17,19-dioic acid” has shown antibacterial activity against Escherichia coli .

- Methods of application or experimental procedures : The compound was tested against two bacteria, Staphylococus aureus and Escherichia coli .

- Results or outcomes : “Ent-kauran-17,19-dioic acid” at 100 μg and 500μg, respectively, showed more activity towards Escherichia coli than the antibiotic, ampicillin at 500 μg .

Insect and Fungal Attack Response in Maize

- Summary of the application : “Ent-kauran-17,19-dioic acid” is involved in the response of maize to insect and fungal attack .

- Methods of application or experimental procedures : The compound is part of the induced kauralexin concentrations in maize stems experiencing no treatment, mechanical damage, and O. nubilalis herbivory .

- Results or outcomes : The induced kauralexin concentrations were found to be higher in treatments with insect and fungal attack compared to control treatments .

Natural Product for Scientific Research

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a natural product used for scientific research .

- Methods of application or experimental procedures : The compound is provided by companies like TargetMol for use in scientific research .

- Results or outcomes : The specific results or outcomes obtained from the use of “Ent-kauran-17,19-dioic acid” in scientific research are not mentioned in the sources I found .

Safety And Hazards

将来の方向性

The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.

特性

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ent-kauran-17,19-dioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)